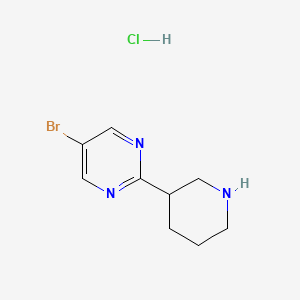

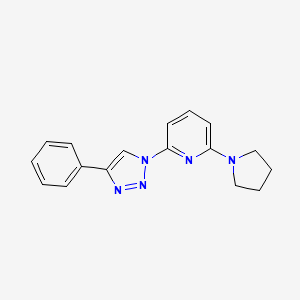

![molecular formula C18H20N2O5S2 B2531363 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide CAS No. 2097916-63-5](/img/structure/B2531363.png)

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), which is a five-membered lactam and a common motif in many pharmaceuticals and natural products . It also contains a thiophene group, which is a five-membered aromatic ring with one sulfur atom, often used in pharmaceuticals due to its aromatic stability and ability to participate in π-stacking interactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction . The thiophene ring could be introduced through a coupling reaction .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrrolidinone ring could participate in reactions involving the carbonyl group, while the thiophene ring could undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antitumor and Antibacterial Agents

Sulfonamide derivatives have been synthesized for their potential as antitumor and antibacterial agents. One study outlines the synthesis of a series of compounds, including those related to the core structure of interest, showing significant activity against human tumor cell lines and bacterial strains. This indicates the compound's potential role in developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Carbonic Anhydrase Inhibitors

Sulfonamide-based compounds, including derivatives similar to the one , have been studied for their inhibitory effects on carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and inhibitors can be used to treat conditions like glaucoma, epilepsy, and altitude sickness. A study reported new aromatic sulfonamide inhibitors showing nanomolar inhibitory concentration against different carbonic anhydrase isoenzymes, highlighting the compound's relevance in medical chemistry and drug design (Supuran, Maresca, Gregáň, & Remko, 2013).

Fluorescence Properties and Anticancer Activity

The fluorescence properties and anticancer activities of Co(II) complexes of sulfonamide derivatives have been explored. These studies suggest the utility of sulfonamide-based compounds in developing novel anticancer agents with potential diagnostic applications. One such study demonstrated the synthesis of Co(II) complexes with significant in vitro cytotoxicity against the human breast cancer cell line MCF-7 (Vellaiswamy & Ramaswamy, 2017).

Interaction with Hemoglobin

Research into how sulfonamide compounds interact with hemoglobin provides insight into their potential therapeutic uses. A study investigated the binding interactions between synthesized sulfonamide compounds and hemoglobin, indicating implications for drug delivery systems and the understanding of drug-hemoglobin interactions, which are crucial for drug design and development (Naeeminejad, Assaran Darban, Beigoli, Saberi, & Chamani, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-12(21)16-7-4-14(26-16)10-11-19-27(24,25)15-5-2-13(3-6-15)20-17(22)8-9-18(20)23/h2-7,12,19,21H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKGLMRALKSUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

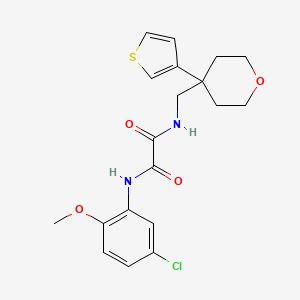

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

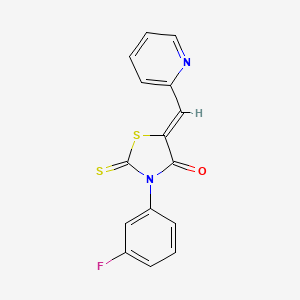

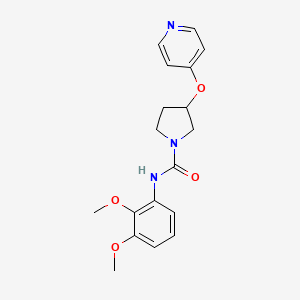

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

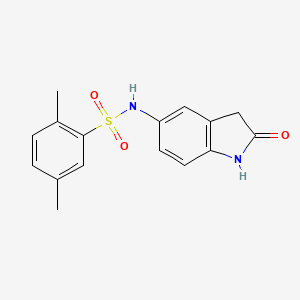

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

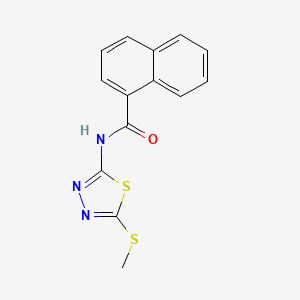

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)